![molecular formula C8H5IS B1338381 3-Iodobenzo[b]thiophene CAS No. 36748-88-6](/img/structure/B1338381.png)

3-Iodobenzo[b]thiophene

Übersicht

Beschreibung

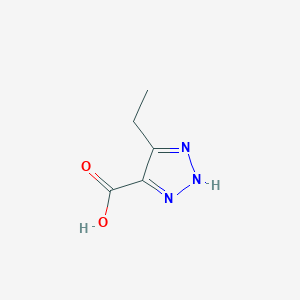

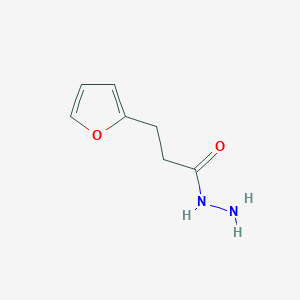

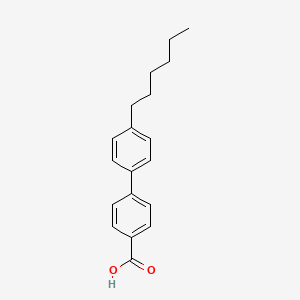

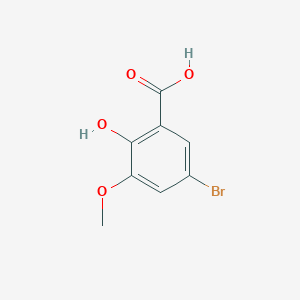

3-Iodobenzo[b]thiophene is an aromatic heterocyclic compound . It is a part of the benzo[b]thiophene ring system .

Synthesis Analysis

A new environmentally benign iodine-mediated one-pot iodocyclization/alkylation strategy for the synthesis of benzo[b]thiophene derivatives starting from 2-alkynylthioanisoles has been developed . The synthesis of a diverse population of 2,3-disubstituted benzo[b]thiophenes was achieved in high yields by employing moderate reaction conditions using 1,3-dicarbonyl substrates as the nucleophile and various substituted propargyl alcohols as both the cyclization precursor and the alkylating agent .Molecular Structure Analysis

The molecular formula of 3-Iodobenzo[b]thiophene is C8H5IS . Its molecular weight is 260.09500 .Chemical Reactions Analysis

The reaction of sulfonhydrazides with internal alkynes under electrochemical conditions leads to the formation of a quaternary spirocyclization intermediate by the selective ipso-addition instead of an ortho-attack . The S-migration process was rationalized to lead to the products .Wissenschaftliche Forschungsanwendungen

Antitumor and Antiviral Properties

Thienothiophene derivatives, which include compounds like 3-Iodobenzo[b]thiophene, have been found to possess diverse biological activities. They are particularly noted for their antitumor and antiviral properties, making them valuable in the development of new therapeutic agents .

Antibiotic Properties

These compounds also exhibit antibiotic properties, which can be harnessed in the fight against various bacterial infections. They have shown effectiveness against a range of bacteria, including B. subtilis, E. coli, P. vulgaris, and S. aureus .

Antiglaucoma Drugs

Another application of thienothiophene derivatives is in the treatment of glaucoma. They are used as antiglaucoma drugs, helping to reduce intraocular pressure and protect optic nerve damage .

Inhibitors of Platelet Aggregation

These compounds can also act as inhibitors of platelet aggregation, which is crucial in preventing thrombosis and managing cardiovascular diseases .

5. Synthesis of Thiophene Incorporating Pyrazolone Moieties Thiophene derivatives have been synthesized incorporating pyrazolone moieties for potential therapeutic applications. This synthesis involves diazo coupling of diazonium salt with various pyrazolone compounds .

Condensation Reactions for Derivative Synthesis

The Paal–Knorr reaction is utilized in the synthesis of thiophene derivatives through condensation of 1,4-dicarbonyl compounds with sulfurizing agents. This method can generate 3-hydroxy-2-thiophene carboxylic derivatives with potential scientific applications .

Anti-microbial Applications

Thiophene derivatives have been synthesized for their anti-microbial properties. A series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were created using Gewald synthesis and showed promise as anti-microbial agents .

Safety And Hazards

Zukünftige Richtungen

The reported methodologies may be used to synthesize more functionalized benzo[b]thiophene structures that can be used in both biomedical and organic electronic applications . Benzo[b]thiophenes have diverse applications in medicinal chemistry such as antimicrobial, anticancer, antioxidant, anti-HIV and antiinflammatory activities . The use of benzo[b]thiophene derivatives in other fields has also been reported .

Eigenschaften

IUPAC Name |

3-iodo-1-benzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IS/c9-7-5-10-8-4-2-1-3-6(7)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTYKQNXIPVCRJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CS2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10455143 | |

| Record name | 3-Iodobenzo[b]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10455143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Iodobenzo[b]thiophene | |

CAS RN |

36748-88-6 | |

| Record name | 3-Iodobenzo[b]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10455143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

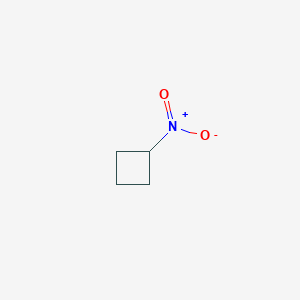

![Ethyl imidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B1338322.png)